Diofenolan

概要

説明

Diofenolan is a potent juvenile hormone mimic and molt inhibitor used primarily as an insect growth regulator. It is known for its photostability and safety, making it an effective agent in controlling various insect pests, including scale insects and lepidopteran pests. This compound interferes with the endogenous hormone levels in insects, disrupting their normal growth, development, metamorphosis, and molting processes .

準備方法

Synthetic Routes and Reaction Conditions: Diofenolan can be synthesized through a multi-step process involving the reaction of phenoxyphenol with ethyl chloroacetate in the presence of a base to form an intermediate. This intermediate is then cyclized to produce this compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining efficiency and safety standards .

化学反応の分析

Types of Reactions: Diofenolan undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield reduced derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where the phenoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of this compound oxides.

Reduction: Formation of reduced this compound derivatives.

Substitution: Formation of substituted this compound compounds with various functional groups.

科学的研究の応用

Agricultural Applications

Diofenolan is employed in integrated pest management (IPM) programs due to its effectiveness in controlling various insect pests. Its mode of action involves disrupting normal insect development, particularly in larval stages.

Efficacy Against Specific Pests

- Citrus Pests : this compound has shown significant efficacy against the common citrus swallowtail butterfly (Papilio demoleus), causing delays in larval-larval and larval-pupal ecdysis, leading to high mortality rates and reduced adult emergence .

- Red Palm Weevil : In studies involving Rhynchophorus ferrugineus, this compound treatment resulted in significant reductions in pupation rates and body weights at higher doses, demonstrating its potential for controlling this pest .

| Pest Species | Application Method | Observed Effects |

|---|---|---|

| Papilio demoleus | Topical application | Delayed ecdysis, high mortality, reduced emergence |

| Rhynchophorus ferrugineus | Topical application | Reduced pupation, body weight depletion |

Ecotoxicological Studies

This compound's impact on non-target species has been a subject of research, particularly its effects on aquatic organisms.

Male Offspring Induction in Daphnia magna

Research indicated that this compound can induce male offspring production in Daphnia magna at low concentrations (ng/L to µg/L). This was confirmed through a two-hybrid assay which demonstrated strong juvenile hormone activity, suggesting potential endocrine disruption effects .

| Concentration (ng/L) | Male Offspring Induction Rate |

|---|---|

| 10 | High |

| 100 | Moderate |

Morphological and Developmental Effects

This compound has been shown to cause various morphological alterations in treated insects.

Morphological Changes in Musca domestica

In studies on houseflies (Musca domestica), this compound treatment led to significant morphological changes in ovaries and reduced reproductive capabilities. The alterations were dose-dependent, indicating a clear impact on fecundity .

| Dose (µg/µL) | Observed Morphological Changes |

|---|---|

| 5 | Minor changes |

| 50 | Significant ovarian alterations |

| 75 | Extensive morphological damage |

Study on Ecdysis Delay

A detailed study examined the effects of this compound on the ecdysis process in Spodoptera litura. Results indicated that topical application significantly prolonged the duration of larval-larval and larval-pupal ecdysis, with correlations showing increased duration related to dosage .

Impact on Developmental Rates

Another study focused on the impact of this compound on developmental rates across different species. The findings revealed that higher doses not only delayed development but also caused deformities such as incomplete metamorphosis and reduced adult emergence rates .

作用機序

Diofenolan acts as a juvenile hormone analog, mimicking the action of natural juvenile hormones in insects. It binds to juvenile hormone receptors, disrupting the normal hormonal balance and interfering with the synthesis, release, and action of molting hormone ecdysone. This leads to abnormalities in growth, development, and metamorphosis, ultimately causing mortality or non-viability of the insects .

類似化合物との比較

Pyriproxyfen: Another juvenile hormone analog with similar applications in pest control.

Methoprene: A juvenile hormone analog used in controlling mosquito populations.

Fenoxycarb: An insect growth regulator with a similar mode of action.

Comparison:

Pyriproxyfen: Both pyriproxyfen and diofenolan are effective in disrupting insect development, but pyriproxyfen is more commonly used in mosquito control programs.

Methoprene: While methoprene is effective against a wide range of insects, this compound is more specific to lepidopteran and scale insects.

This compound stands out due to its high photostability, safety profile, and effectiveness against a broad range of insect pests, making it a valuable tool in integrated pest management programs.

生物活性

Diofenolan, also known as CGA-59205, is an insect growth regulator (IGR) that exhibits significant biological activity against various pest species. Its primary mode of action involves the modulation of juvenile hormone (JH) levels, which plays a crucial role in insect development and reproduction. This article delves into the biological activity of this compound, supported by various studies and data tables that illustrate its effects on different insect species.

This compound functions as a JH agonist, mimicking the effects of juvenile hormone in insects. This leads to alterations in growth and development processes, including:

- Inhibition of Metamorphosis: this compound disrupts the normal metamorphic processes in insects, preventing them from transitioning from larval to pupal stages.

- Reproductive Impacts: The compound negatively affects reproductive capabilities, particularly in female insects, by altering ovarian morphology and function.

1. Impact on Musca domestica (House Fly)

A study conducted by Ghoneim et al. (2021) assessed the effects of this compound on the reproductive capacity of Musca domestica. The results indicated significant reductions in fecundity:

- Fecundity Bioassays: Female flies treated with this compound showed a decrease in egg production:

- 5 µg/µL : 32% reduction

- 25 µg/µL : 66% reduction

- 50 µg/µL : 70% reduction

- 75 µg/µL : 72% reduction

Table 1 summarizes the fecundity results:

| Treatment Concentration (µg/µL) | Fecundity Reduction (%) |

|---|---|

| 5 | 32 |

| 25 | 66 |

| 50 | 70 |

| 75 | 72 |

2. Effects on Rhynchophorus ferrugineus (Red Palm Weevil)

Another significant study explored this compound's effects on the red palm weevil (Rhynchophorus ferrugineus). The findings revealed:

- Dose-dependent Mortality: At higher concentrations, this compound caused substantial mortality and developmental delays:

- 500 µg/insect : Complete blockage of adult eclosion.

- 100 µg/insect : Significant reduction in pupation rates.

Table 2 illustrates the mortality rates at varying concentrations:

| Dose (µg/insect) | Mortality Rate (%) | Adult Eclosion Blockage (%) |

|---|---|---|

| 500 | High | 100 |

| 100 | Moderate | Significant |

| 50 | Low | Minimal |

Toxicological Impacts

Research has shown that this compound has toxicological effects on various life stages of target insects. In a study focusing on Pectinophora gossypiella (pink bollworm), this compound was found to significantly affect larval survival and development:

- Toxicity Assessment: The compound demonstrated lethal effects at low concentrations, indicating its potential as an effective pest management tool.

特性

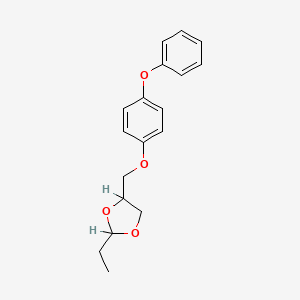

IUPAC Name |

2-ethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c1-2-18-20-13-17(22-18)12-19-14-8-10-16(11-9-14)21-15-6-4-3-5-7-15/h3-11,17-18H,2,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOOQPFIGYHZFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1OCC(O1)COC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041884 | |

| Record name | Diofenolan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63837-33-2 | |

| Record name | Diofenolan [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063837332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diofenolan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diofenolan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOFENOLAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4809GWT7HE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。